![molecular formula C15H11Cl2FN2O2 B5809891 2-(3,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5809891.png)
2-(3,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide, commonly known as DFE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFE is a derivative of ethanimidamide and contains both chlorophenyl and fluorobenzoyl groups in its structure.
作用機序
The mechanism of action of DFE is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. DFE has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. DFE has also been found to inhibit the activation of NF-κB, a key signaling pathway involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
DFE has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and insecticidal activity. DFE has been found to induce apoptosis, a programmed cell death process, in cancer cells by disrupting DNA replication and cell division. DFE has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells, leading to a reduction in inflammation and pain.
実験室実験の利点と制限
DFE exhibits several advantages for lab experiments, including its potent biological activity, ease of synthesis, and versatility as a building block for the development of new materials. However, DFE also has several limitations, including its low solubility in water and its potential toxicity to non-target organisms.
将来の方向性
DFE has several potential future directions for research, including the development of new drugs for the treatment of cancer and inflammatory diseases, the development of new pesticides for crop protection, and the synthesis of new functional materials with tailored properties. Further studies are needed to fully understand the mechanism of action of DFE and its potential applications in various fields.
合成法
The synthesis method of DFE involves the reaction of 2-(3,4-dichlorophenyl)ethanamine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction leads to the formation of DFE, which can be further purified using column chromatography. The yield of DFE obtained from this method is around 40-50%.
科学的研究の応用
DFE has been extensively studied for its potential applications in various fields, including medicinal chemistry, pesticide development, and material science. In medicinal chemistry, DFE has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. DFE has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.
In pesticide development, DFE has been shown to exhibit excellent insecticidal activity against various insect pests, including mosquitoes, flies, and cockroaches. DFE has also been found to be effective against plant pathogens, making it a potential candidate for the development of new pesticides for crop protection.
In material science, DFE has been used as a building block for the synthesis of various functional materials, including liquid crystals and polymers. The unique structural features of DFE make it a versatile building block for the development of new materials with tailored properties.
特性
IUPAC Name |
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FN2O2/c16-11-6-5-9(7-12(11)17)8-14(19)20-22-15(21)10-3-1-2-4-13(10)18/h1-7H,8H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGHMNMWULTEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C(CC2=CC(=C(C=C2)Cl)Cl)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O/N=C(/CC2=CC(=C(C=C2)Cl)Cl)\N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-2-(3,4-dichlorophenyl)-N'-{[(2-fluorophenyl)carbonyl]oxy}ethanimidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

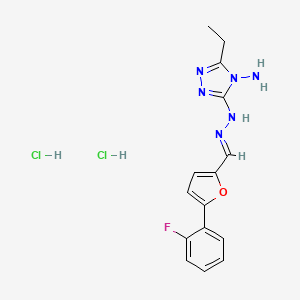
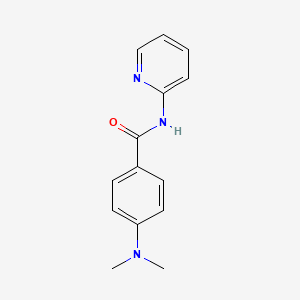
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809831.png)
![methyl 4-(aminocarbonyl)-5-[(3,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5809832.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5809833.png)
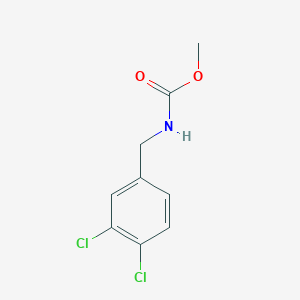
![ethyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5809848.png)

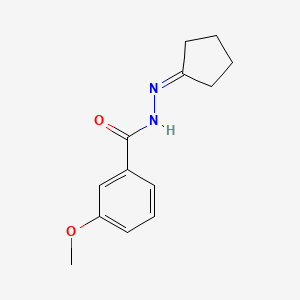
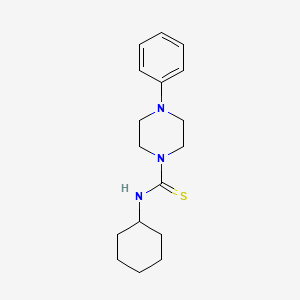

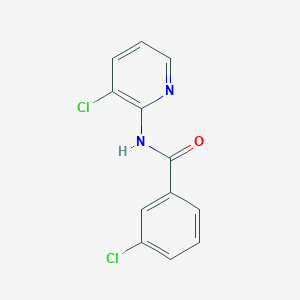
![3-(2-furyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5809887.png)
![2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5809902.png)